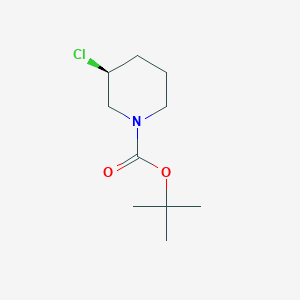

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester

Descripción

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate protective group at the nitrogen atom and a chlorine substituent at the C3 position of the piperidine ring. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules requiring stereochemical precision. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations, while the chlorine substituent modulates electronic and steric properties, influencing reactivity and selectivity in downstream reactions .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-chloropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSPBVBCTKBAEJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155411 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354010-30-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354010-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-3-Chloro-piperidine.

Esterification: The carboxylic acid group is then protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester may involve large-scale esterification reactions using automated reactors and continuous flow processes to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (S)-piperidine-1-carboxylic acid tert-butyl ester.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products:

Oxidation: N-oxides of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester.

Reduction: (S)-Piperidine-1-carboxylic acid tert-butyl ester.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The tert-butyl ester group provides stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : The chlorine atom in the target compound provides strong electron-withdrawing character, enhancing electrophilicity at C3 compared to sulfur-containing (e.g., 2-hydroxyethylsulfanyl in ) or amide-based substituents (e.g., acetamido groups in ).

- Hydrogen-Bonding Capacity: Hydroxyethylsulfanyl () and amino-acid-derived substituents () introduce hydrogen-bonding sites, improving aqueous solubility relative to the hydrophobic chlorine substituent.

Nucleophilic Substitution

The C3 chlorine in the target compound undergoes nucleophilic displacement with amines or thiols, a reaction less feasible in analogs with stable amide bonds (e.g., ). For example, in Suzuki-Miyaura couplings, the chlorine substituent allows for palladium-catalyzed cross-coupling, whereas amide-containing derivatives require pre-functionalization .

Deprotection and Downstream Functionalization

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding the free piperidine amine. This step is critical in drug synthesis, as seen in the preparation of kinase inhibitors from and antimicrobial agents from .

Actividad Biológica

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro group and a tert-butyl ester functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 219.69 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, including:

- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Chlorination : The introduction of the chloro group can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

- Esterification : The final step involves reacting the carboxylic acid with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Antimicrobial Properties

Research indicates that compounds similar to (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.

Antitumor Activity

Recent investigations into the biological activity of piperidine derivatives have highlighted their potential as anticancer agents. For example, a study demonstrated that certain piperidine compounds could inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 | 0.126 | 20 |

| Compound B | MDA-MB-231 | 0.87 | 15 |

| (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester | TBD | TBD | TBD |

The mechanism by which (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester exerts its biological effects likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may bind to kinases or G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways associated with disease progression .

Case Study 1: Inhibition of Tumor Growth

In a study involving mouse models, treatment with a related piperidine compound resulted in significant inhibition of tumor growth and metastasis in triple-negative breast cancer (TNBC). The compound demonstrated an ability to induce apoptosis in cancer cells while minimizing toxicity to normal tissues .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of piperidine derivatives against various bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their potential use as novel antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.